molecular formula C11H15NO2 B13258425 N-(3-Ethoxy-5-methylphenyl)acetamide

N-(3-Ethoxy-5-methylphenyl)acetamide

Cat. No.: B13258425
M. Wt: 193.24 g/mol
InChI Key: YXWYHJIZPXKGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-ethoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)acetamide typically involves the reaction of 3-ethoxy-5-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Ethoxy-5-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(3-Methylphenyl)acetamide: Similar structure but lacks the ethoxy group.

    N-(4-Methoxyphenyl)acetamide: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: N-(3-Ethoxy-5-methylphenyl)acetamide is unique due to the presence of both ethoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-4-14-11-6-8(2)5-10(7-11)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

YXWYHJIZPXKGIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.